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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B15582694

For Researchers, Scientists, and Drug Development Professionals
Introduction

IKK-16, also known as IKK Inhibitor VII, is a potent and selective inhibitor of the IkB kinase
(IKK) complex. While primarily targeting the NF-kB signaling pathway, IKK-16 has also been
identified as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in
Parkinson's disease research. This dual activity makes IKK-16 a valuable tool for investigating
the interplay between neuroinflammation and LRRK2-mediated pathology. This technical guide
provides a comprehensive overview of the chemical structure, biological activity, and
experimental protocols related to IKK-16, with a focus on its role as a LRRK2 inhibitor.

Chemical Structure and Physicochemical Properties

IKK-16 is a synthetic, cell-permeable compound. Its chemical structure and key
physicochemical properties are summarized below.
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Property Value

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-
IUPAC Name benzol[b]thiophen-2-yl-pyrimidin-2-

ylamino)phenyl]carboxamide hydrochloride

Molecular Formula C28H29Ns0S-HCI

Molecular Weight 520.09 g/mol

CAS Number 1186195-62-9

Appearance Synthetic

Solubility Soluble to 50 mM in water and DMSO

Quantitative Biological Data

IKK-16 demonstrates potent inhibition of both the IKK complex and LRRK2. The following table
summarizes its in vitro inhibitory activity.

Target ICs0 (M) Assay Conditions
IKKPB (IKK-2) 40 Cell-free assay[1][2][3]
IKK complex 70 Cell-free assay[1][2][3]
IKKa (IKK-1) 200 Cell-free assay[1][2][3]
LRRK2 50 In vitro kinase assay[2][4]
PKD1 153.9 Not Specified[1]

PKD2 115 Not Specified[1]

PKD3 99.7 Not Specified[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IKK-16's biological effects.
Below are protocols for key experiments.
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In Vitro LRRK2 Kinase Assay

Objective: To determine the in vitro inhibitory potency (ICso) of IKK-16 against LRRK2 kinase.
Methodology:

o Reaction Setup: The kinase reaction is typically performed in a 384-well plate format. Each
well contains recombinant human LRRK2 enzyme (wild-type or mutant), a specific peptide
substrate (e.g., LRRKtide), and ATP.

e Compound Incubation: IKK-16 is serially diluted in DMSO and added to the reaction wells. A
control with no inhibitor (DMSO vehicle) is included. The reaction is incubated at room
temperature to allow for ATP consumption by the kinase.

o ADP Detection: After the kinase reaction, a reagent such as ADP-Glo™ is added to terminate
the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent
is added, which converts the generated ADP back to ATP. This newly synthesized ATP is
used in a luciferase reaction to produce a luminescent signal.

o Data Analysis: The luminescence is measured using a plate reader. The ICso value is
calculated by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

Objective: To assess the ability of IKK-16 to inhibit LRRK2 phosphorylation at key sites (e.g.,
Ser935) in a cellular context.

Methodology:

e Cell Culture and Treatment: A suitable cell line, such as SH-SY5Y neuroblastoma cells, is
cultured to confluency. The cells are pre-incubated with various concentrations of IKK-16 or
vehicle (DMSO) for a specified time.

o Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a lysis
buffer containing protease and phosphatase inhibitors.
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o Protein Quantification: The total protein concentration in each lysate is determined using a
standard protein assay (e.g., BCA assay).

o Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE
and transferred to a PVDF membrane. The membrane is blocked and then incubated with
primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total
LRRK2.

o Detection and Analysis: After incubation with appropriate secondary antibodies, the protein
bands are visualized using an enhanced chemiluminescence (ECL) detection system. The
band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is
calculated to determine the extent of inhibition.

Cellular IkBa Degradation Assay (Western Blot)

Objective: To assess the ability of IKK-16 to inhibit TNF-a-induced IkBa degradation.[5]
Methodology:

e Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECS) or other
suitable cell lines are cultured. The cells are pre-incubated with various concentrations of
IKK-16 or vehicle (DMSO).[5]

o Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as TNF-a,
for a short period (e.g., 15-30 minutes) to induce IkBa phosphorylation and degradation.[5]

o Cell Lysis and Western Blotting: Cells are lysed, and the protein extracts are subjected to
Western blotting using an antibody specific for IkBa.

e Analysis: The levels of IkBa are quantified to determine the inhibitory effect of IKK-16 on its
degradation.

Mechanism of Action and Signaling Pathways

IKK-16 exerts its biological effects by inhibiting the kinase activity of both the IKK complex and
LRRK2, thereby modulating two distinct signaling pathways implicated in inflammatory and
neurodegenerative diseases.
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Inhibition of the IKK/NF-kB Signaling Pathway

The canonical NF-kB pathway is a central regulator of inflammation. IKK-16 inhibits the IKK
complex, preventing the phosphorylation and subsequent degradation of IkBa. This traps the
NF-kB dimer (p50/p65) in the cytoplasm, blocking its translocation to the nucleus and the

transcription of pro-inflammatory genes.[5][6]
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IKK/NF-kB signaling pathway and IKK-16 inhibition.
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Inhibition of the LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease, often leading
to increased kinase activity. LRRK2 phosphorylates a subset of Rab GTPases, which are key
regulators of vesicular trafficking.[4] Hyperactive LRRK2 can disrupt these pathways,
contributing to neuronal dysfunction. IKK-16 can inhibit LRRK2 kinase activity, thereby
preventing the hyperphosphorylation of Rab proteins and potentially restoring normal vesicular

trafficking.
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LRRK2 signaling pathway and IKK-16 inhibition.
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Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of
compounds like IKK-16 in a biochemical kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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